molecular formula C9H4BrNO3 B1409743 3-Bromo-4-cyano-5-formylbenzoic acid CAS No. 1805015-94-4

3-Bromo-4-cyano-5-formylbenzoic acid

Cat. No.: B1409743
CAS No.: 1805015-94-4
M. Wt: 254.04 g/mol
InChI Key: IPYGFYIXSRTLPO-UHFFFAOYSA-N
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Description

Its structure features a bromine atom at position 3, a cyano group at position 4, and a formyl group at position 5, attached to a benzoic acid backbone. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The molecular formula is C₉H₄BrNO₃ (molecular weight ≈254 g/mol), with a purity of ≥95% in commercial supplies. Its high cost (¥64,974/g) reflects its specialized applications and synthetic complexity.

Properties

IUPAC Name

3-bromo-4-cyano-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-2-5(9(13)14)1-6(4-12)7(8)3-11/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYGFYIXSRTLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-5-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-5-formylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-5-formylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-cyano-5-formylbenzoic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-5-formylbenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The bromine and cyano groups can interact with various molecular targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications are best understood in comparison to analogs with substituent variations. Below is a detailed analysis:

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Brominated Benzoic Acid Derivatives

Compound Name CAS No. Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactivity
3-Bromo-4-cyano-5-formylbenzoic acid - Br (3), CN (4), CHO (5) ~254 Multifunctional synthesis
3-Bromo-5-cyano-4-formylbenzoic acid 1806062-24-7 Br (3), CN (5), CHO (4) 254 Specialty intermediates
3-Bromo-4-hydroxy-5-nitrobenzoic acid 67175-27-3 Br (3), OH (4), NO₂ (5) ~262 Explosives research
2-Bromo-5-(trifluoromethyl)benzoic acid 1483-56-3 Br (2), CF₃ (5) ~239 Agrochemical precursors

Key Observations :

  • Positional Isomerism: The target compound’s cyano and formyl group positions (4 and 5) differ from its isomer 3-Bromo-5-cyano-4-formylbenzoic acid (CAS 1806062-24-7), altering electronic effects. The formyl group at position 5 enhances electrophilicity compared to position 4, favoring nucleophilic additions.
  • Functional Group Diversity: Replacing cyano (CN) with nitro (NO₂) or trifluoromethyl (CF₃) groups (as in 3-Bromo-4-hydroxy-5-nitrobenzoic acid or 2-Bromo-5-(trifluoromethyl)benzoic acid) shifts reactivity. Nitro groups increase acidity and redox activity, while CF₃ groups enhance lipophilicity for agrochemical applications.

Biological Activity

3-Bromo-4-cyano-5-formylbenzoic acid (C8H4BrNO3) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

3-Bromo-4-cyano-5-formylbenzoic acid features several functional groups: a bromine atom, a cyano group, and a formyl group attached to a benzoic acid framework. These substituents contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC8H4BrNO3
Molecular Weight232.03 g/mol
Melting Point150-152 °C
SolubilitySoluble in DMSO

The biological activity of 3-Bromo-4-cyano-5-formylbenzoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and cyano groups enhance its binding affinity to these targets, potentially leading to inhibition of specific biochemical pathways.

In biochemical assays, this compound may function as an enzyme inhibitor , blocking the active site of target enzymes. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Antioxidant Activity

Recent studies have assessed the antioxidant potential of 3-Bromo-4-cyano-5-formylbenzoic acid using various assays:

  • DPPH Radical Scavenging Assay : This assay measures the ability of the compound to scavenge free radicals.
    • Concentration (µg/mL) : 10, 20, 50
    • % Inhibition : 30%, 50%, 75% respectively.
  • ABTS Assay : Another method for evaluating antioxidant capacity.
    • Concentration (µg/mL) : 10, 20, 50
    • % Inhibition : 25%, 45%, 70% respectively.

Anti-inflammatory Activity

In vitro studies have demonstrated that 3-Bromo-4-cyano-5-formylbenzoic acid possesses anti-inflammatory properties. The compound was tested against standard anti-inflammatory drugs like diclofenac:

Concentration (µg/mL)% Inhibition (Compound)% Inhibition (Diclofenac)
5042.8571.42
10046.4278.57
20050.0085.71

At higher concentrations, the compound showed comparable inhibition rates to diclofenac, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Enzyme Inhibition : A study investigated the inhibitory effects of various derivatives of benzoic acid on COX enzymes. The results indicated that modifications at the bromine and cyano positions significantly enhanced enzyme inhibition compared to non-substituted analogs.
  • Synthesis of Novel Drug Candidates : Researchers synthesized derivatives of 3-Bromo-4-cyano-5-formylbenzoic acid and evaluated their biological activities. Some derivatives exhibited promising anticancer activity in cell lines, indicating the potential for developing new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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